

Molecular weight and formula of 1-(2-Bromoethoxy)-3-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942

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An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of **1-(2-Bromoethoxy)-3-nitrobenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

1-(2-Bromoethoxy)-3-nitrobenzene is an organic compound featuring a nitro group and a bromoethoxy substituent on a benzene ring.^[1] Its key identifiers and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C8H8BrNO3	[2] [3] [4]
Molecular Weight	246.06 g/mol	[2] [3] [4] [5]
CAS Number	13831-59-9	[2] [3] [5]
Physical Form	Powder	
Melting Point	39-40 °C	
Synonyms	2-bromoethyl 3-nitrophenyl ether, 2-bromo-3'- nitrophenetole	[3]
InChI Key	QBUSKXLNDUNPEMZ- UHFFFAOYSA-N	[2] [3]
Storage Temperature	Room Temperature	

Synthesis Protocol

While specific experimental protocols for the synthesis of **1-(2-Bromoethoxy)-3-nitrobenzene** are not detailed in the provided search results, a standard Williamson ether synthesis is the most probable route. This method is analogous to the synthesis of the related compound, 1-(2-bromoethoxy)-4-nitrobenzene.[\[6\]](#)

Objective: To synthesize **1-(2-Bromoethoxy)-3-nitrobenzene** from 3-nitrophenol and 1,2-dibromoethane.

Reaction Scheme: 3-Nitrophenol + 1,2-Dibromoethane --(K2CO3, Butanone)--> **1-(2-Bromoethoxy)-3-nitrobenzene**

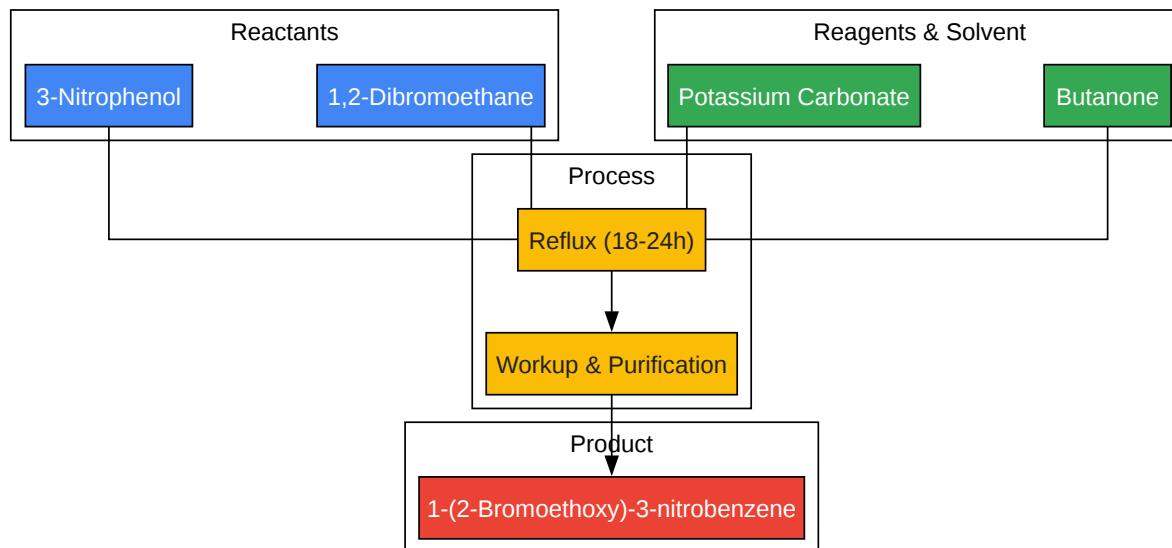
Materials:

- 3-nitrophenol
- 1,2-dibromoethane (excess)
- Potassium carbonate (K2CO3)

- Butanone (or another suitable solvent like acetone)
- Dichloromethane
- Water
- Petroleum ether
- Ethyl acetate

Experimental Procedure (Proposed):

- A mixture of 3-nitrophenol, an excess of potassium carbonate, and a significant molar excess of 1,2-dibromoethane is prepared in butanone.[6]
- The reaction mixture is heated to reflux and stirred for approximately 18-24 hours.[6]
- After cooling to room temperature, the inorganic salts are removed by filtration.[6]
- The filtrate is concentrated under reduced pressure to yield a crude product.[6]
- The residue is partitioned between dichloromethane and water. The organic layer is separated, washed, and dried.[6]
- The solvent is removed in vacuo, and the resulting residue is purified by column chromatography, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the final product as a solid.[6]



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Caption: Proposed workflow for the synthesis of **1-(2-Bromoethoxy)-3-nitrobenzene**.

Potential Applications

Nitroaromatic compounds are common intermediates in organic synthesis. Given its structure, **1-(2-Bromoethoxy)-3-nitrobenzene** serves as a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.^[1] The bromoethoxy group provides a reactive site for further functionalization through nucleophilic substitution, while the nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules.

Structurally similar compounds, such as 1-(2-Bromoethoxy)-2-nitrobenzene, have been identified as fluorescent ionophores and are used in creating high-performance liquid chromatography (HPLC) columns and for binding to sensor proteins.^[7] This suggests that **1-(2-**

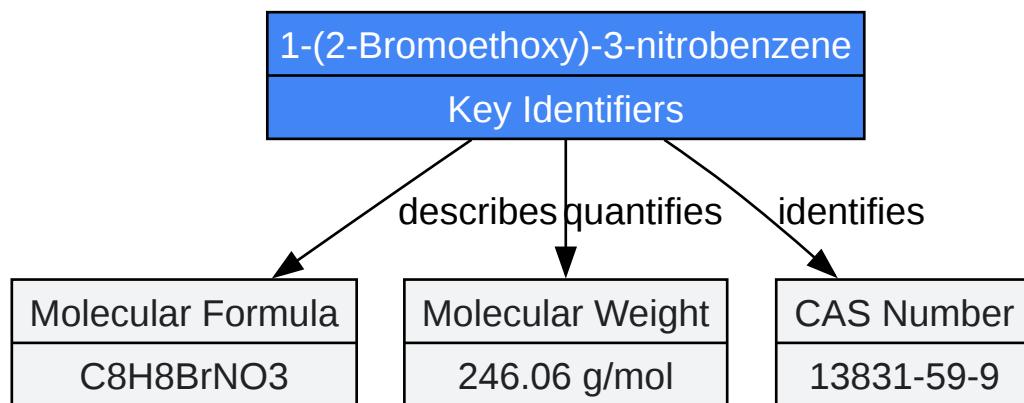
Bromoethoxy)-3-nitrobenzene may also possess interesting properties for applications in chemical sensing and analytical chemistry.

Safety Information

According to safety data, **1-(2-Bromoethoxy)-3-nitrobenzene** is classified as a hazardous substance.

- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.
 - H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.



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Caption: Relationship between the compound and its primary chemical identifiers.

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